molecular formula C12H20N2O5 B2683576 2-[4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid CAS No. 1779453-33-6

2-[4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid

Cat. No. B2683576
CAS RN: 1779453-33-6
M. Wt: 272.301
InChI Key: PJIIAUMIVWALKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid, also known as MPAA, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. MPAA is a piperazinyl acetic acid derivative that has shown promising results in various scientific studies.

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of novel annelated 2-oxopiperazines was studied by reacting methyl (3-oxopiperazin-2-ylidene) acetate with N-arylmaleimides, resulting in compounds with potential for further chemical and pharmacological investigations (Medvedevat et al., 2015).
  • A method involving the safe generation and synthetic utilization of hydrazoic acid in a continuous flow reactor for the synthesis of 5-substituted-1H-tetrazoles and N-(2-azidoethyl)acylamides was described, highlighting a safe approach to handling potentially explosive reactions (Gutmann et al., 2012).
  • Research into the acylation of amines and pyrazole with specific acetyl chloride derivatives demonstrated the formation of new amides and 1-acylpyrazole, indicating the versatility of these compounds in synthesizing diverse chemical structures (Arutjunyan et al., 2013).

Potential Applications in Medicinal Chemistry

  • A study on potent dibasic GPIIb/IIIa antagonists synthesized 2-oxopiperazine derivatives, showing significant inhibition of platelet aggregation without severely prolonging bleeding time, suggesting potential applications in treating thrombotic diseases (Kitamura et al., 2001).
  • The synthesis of piperazinones from 1,2-diamines and organoboronic acids was reported, offering a direct one-step method to obtain piperazinones, which are valuable intermediates in pharmaceutical synthesis (Petasis & Patel, 2000).

properties

IUPAC Name

2-[4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)14-6-5-13(4)10(17)8(14)7-9(15)16/h8H,5-7H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIIAUMIVWALKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxopiperazin-2-yl]acetic acid

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